molecular formula C12H10N4 B1317505 2-Phenylimidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-48-8

2-Phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B1317505
CAS No.: 89185-48-8
M. Wt: 210.23 g/mol
InChI Key: FOJZDMGNAKIZQC-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrimidin-3-amine is a chemical compound with the CAS Number: 89185-48-8 . It has a molecular weight of 210.24 . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4/c13-11-10 (9-5-2-1-3-6-9)15-12-14-7-4-8-16 (11)12/h1-8H,13H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Anticancer and Antioxidant Activities

  • A study conducted by Rehan, Al Lami, and Alanee (2021) involved synthesizing derivatives of 2-phenylimidazo[1,2-a]pyrimidine. These derivatives showed promising results in anticancer and antioxidant activities. One particular derivative demonstrated cytotoxic activity against breast cancer in an MTT assay (Rehan, Al Lami, & Alanee, 2021).

Anti-Inflammatory Activity

  • Di Chiacchio et al. (1998) synthesized and tested a series of 2-phenylimidazo[1,2-a]pyridine derivatives for anti-inflammatory and analgesic activities. They found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be the most active compound in the series (Di Chiacchio et al., 1998).

Antibacterial Activity

  • A study by Rahmouni et al. (2014) on 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, a related compound, revealed significant antibacterial activity. This indicates the potential of similar compounds in combating bacterial infections (Rahmouni et al., 2014).

Safety and Hazards

Precautions for safe handling of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Future Directions

In recent years, selective COX-2 inhibitors with a lower incidence of adverse effects attained an important position in medicinal chemistry . A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site . This indicates that the 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure could be a suitable scaffold for COX-1/2 inhibition .

Biochemical Analysis

Biochemical Properties

2-Phenylimidazo[1,2-a]pyrimidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions involves cyclooxygenase enzymes (COX-1 and COX-2), where derivatives of this compound have been shown to inhibit these enzymes selectively . The inhibition of COX enzymes is crucial in reducing inflammation and pain, making this compound a potential candidate for anti-inflammatory drug development. Additionally, this compound has been found to interact with GABA receptors, exhibiting potential analgesic and anti-inflammatory activities . These interactions highlight the compound’s versatility in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX enzymes affects the arachidonic acid cascade, leading to altered production of prostaglandins and other inflammatory mediators . This modulation of inflammatory pathways can impact cell function, particularly in immune cells and tissues involved in inflammation. Furthermore, studies have shown that this compound can induce changes in gene expression related to inflammation and pain response, further emphasizing its role in cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit COX enzymes is attributed to its binding to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. Additionally, the compound’s interaction with GABA receptors suggests a potential mechanism for its analgesic effects . These molecular interactions underscore the compound’s multifaceted mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, maintaining its purity and efficacy . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biochemical properties and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, the compound may induce toxic effects, including gastrointestinal disturbances and potential hepatotoxicity These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes, particularly CYP1A2, play a crucial role in the initial oxidation of the compound, leading to the formation of reactive metabolites . These metabolites can further undergo conjugation reactions mediated by enzymes such as N-acetyltransferases and sulfotransferases, affecting the compound’s bioavailability and excretion . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s lipophilic nature facilitates its passive diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, specific transporters may facilitate the compound’s uptake and distribution within tissues, influencing its localization and accumulation . Studies have shown that the compound can accumulate in tissues involved in inflammation, such as the liver and spleen, where it exerts its therapeutic effects

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments or organelles, influencing its interactions with biomolecules . For instance, the compound’s interaction with mitochondrial proteins suggests its potential role in modulating mitochondrial function and energy metabolism . Additionally, the compound’s localization within the nucleus may impact gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZDMGNAKIZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587702
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89185-48-8
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89185-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazo[1,2-a]pyrimidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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